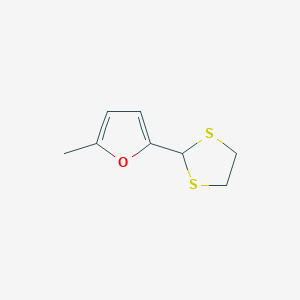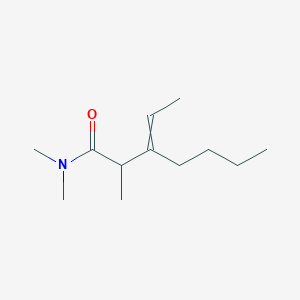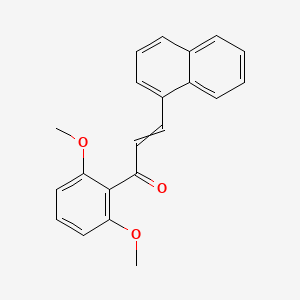![molecular formula C21H19NO5 B14188989 3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl CAS No. 920982-65-6](/img/structure/B14188989.png)
3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of methoxy groups and a nitro group attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1’-biphenyl typically involves the following steps:
Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a suitable catalyst.
Coupling Reaction: The final step involves the coupling of the methoxy-substituted biphenyl with 4-methoxyphenylmethanol under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The biphenyl structure can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Coupling Reactions: Boronic acids and palladium catalysts.
Major Products Formed
Reduction: Formation of 3’-Amino-4-[(4-methoxyphenyl)methoxy]-1,1’-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives.
Coupling: Formation of extended biphenyl structures.
Applications De Recherche Scientifique
3’-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3’-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-4-hydroxyphenylethyleneglycol
- 3-Hydroxy-4-methoxyphenylacetic acid
- 4-Methoxyphenylboronic acid
Uniqueness
3’-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
920982-65-6 |
|---|---|
Formule moléculaire |
C21H19NO5 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-2-nitrobenzene |
InChI |
InChI=1S/C21H19NO5/c1-25-17-8-6-15(7-9-17)14-27-19-10-11-20(21(13-19)22(23)24)16-4-3-5-18(12-16)26-2/h3-13H,14H2,1-2H3 |
Clé InChI |
GCAKBOYSHOVNQP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=CC(=CC=C3)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethenylbis[4-(trifluoromethyl)phenyl]silane](/img/structure/B14188931.png)
![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)






![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)
![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)


